molecular formula C15H21N3O6S B063561 N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine CAS No. 173951-83-2

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

Cat. No.: B063561
CAS No.: 173951-83-2
M. Wt: 371.4 g/mol
InChI Key: FNYGSFIGPKAOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine, commonly known as Boc-Pip-NO2, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that contains a nitrophenylsulfonyl group and a tert-butyloxycarbonyl group.

Properties

IUPAC Name

tert-butyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-6-4-12(5-7-13)18(20)21/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYGSFIGPKAOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropylethylamine (7.8 ml, 45 mmol) was added in one portion to a stirred solution of piperazine-1-carboxylic acid tert-butyl ester (7.6 g, 41 mmol) in DCM (100 ml) at room temperature. To this mixture was added 4-nitrophenyl sulfonyl chloride (10.0 g, 45 mmol) in one portion and the mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After this time the mixture was diluted with DCM (50 ml) and washed with water (100 ml), saturated NaHCO3 (100 ml) and HCl (100 ml, 2M). The organic layer was separated, dried (MgSO4), filtered and concentrated under vacuum to give the title compound (14.9 g, 89% yield) as a white solid. δH (500 MHz, DMSO) 8.45 (2H, d), 7.97 (2H, d), 3.34 (4H, obscured), 2.96-2.92 (4H, m), 1.33 (9H, s). Tr=1.91 min m/z (ES+) ([(M−100)+H]+) 272.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

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